[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-23(20(15-21)9-3-2-4-10-20)17(25)14-27-19(26)16-8-7-11-22-18(16)24-12-5-6-13-24/h7-8,11H,2-6,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGXRZPVXWAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)C1=C(N=CC=C1)N2CCCC2)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate represents a class of heterocyclic organic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a carboxylate group and a pyrrolidine moiety, which are significant for its biological interactions. The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
The biological activity of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines, including HeLa and CEM T-cells. |
| Antiviral Activity | Demonstrates antiviral properties, with effective inhibition against specific viral strains. |
| Antimicrobial Activity | Shows moderate antimicrobial effects against bacteria and fungi. |
| Enzyme Inhibition | Acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways. |
Cytotoxicity Studies
Research has indicated that the compound possesses significant cytotoxicity against human cancer cell lines. For instance, derivatives similar to this compound have shown low micromolar IC50 values, indicating potent cytostatic effects. In studies involving HeLa cells, the compound exhibited IC50 values ranging from 1.9 to 4.4 μM, comparable to established chemotherapeutic agents like melphalan .
Antiviral Properties
In vitro studies have also evaluated the antiviral potential of the compound. It has been reported to inhibit viral replication in HEL cell cultures with IC50 values between 11 and 20 μM. This suggests that modifications to the molecular structure could enhance its antiviral efficacy .
Antimicrobial Effects
The compound has demonstrated moderate antimicrobial activity against various strains of bacteria and fungi. This activity is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
The mechanism by which [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to altered metabolic pathways.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : A study on modified derivatives showed promising results in inhibiting tumor growth in murine models, suggesting potential for further development as an anticancer agent.
- Viral Infections : Clinical trials evaluating the antiviral properties in patients with chronic viral infections have indicated a reduction in viral load, warranting further exploration in clinical settings.
Comparison with Similar Compounds
Structural Analogues in Drug Metabolism and Toxicology
Key analogues from drug metabolism studies include:
Key Observations :
- The pyrrolidinyl pyridine moiety may improve binding affinity to nicotinic or kinase receptors compared to benzoic acid derivatives.
Comparison with Pesticide-Related Compounds
Organophosphate pesticides such as dimethoate (O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate) and omethoate share methylamino-oxoethyl groups but differ in core reactivity:
Key Observations :
- The target compound’s ester linkage is less reactive than phosphorodithioates, suggesting a safer toxicological profile.
Comparison with Thiazolidine Derivatives
Compounds like (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () exhibit rigid heterocyclic systems:
Key Observations :
- Thiazolidine derivatives’ carboxylic acid groups enhance solubility but limit membrane permeability.
- The target compound’s pyrrolidinyl pyridine may offer better bioavailability for CNS targets.
Q & A
Q. What are the optimal synthetic routes for [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate, considering stereochemical control?
Methodological Answer: The synthesis involves multi-step reactions, including coupling agents (e.g., DCC or EDC) to activate carboxyl groups and facilitate amide bond formation. Critical steps include:
- Cyclohexylcyanamide preparation : React 1-cyanocyclohexane with methylamine under anhydrous conditions.
- Esterification : Use 2-pyrrolidin-1-ylpyridine-3-carboxylic acid with chloroethyl oxalate in dichloromethane (DCM) catalyzed by triethylamine (TEA).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
Steric hindrance from the cyclohexyl group necessitates low-temperature reactions (-10°C to 0°C) to minimize racemization. Yields typically range from 45% to 60% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the pyrrolidine ring and amide linkage. Key peaks:
- δ 1.2–1.8 ppm (cyclohexyl protons).
- δ 3.0–3.5 ppm (pyrrolidinyl N–CH2).
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC-PDA : C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays).
- X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with chiral auxiliaries .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or guide experimental condition optimization?
Methodological Answer:
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling). Software: Gaussian 16 or ORCA.
- Solvent Effects : Conduct COSMO-RS simulations to predict solubility and select optimal solvents (e.g., DMF vs. THF).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
Example: ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Data Normalization : Apply statistical tools (e.g., Z-factor) to account for batch variability.
- Meta-Analysis : Use Bayesian modeling to reconcile discrepancies. For instance, low cellular uptake (measured via LC-MS/MS) may explain reduced efficacy despite high enzyme affinity .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
